Enhanced Cytotoxic Selectivity for DU145 Prostate Cancer Cells Over Unsubstituted Piperazine Scaffolds
X-ray crystallography confirms the piperazine ring of 1-(9H-fluoren-9-yl)piperazine adopts a stable, low-energy chair conformation [1]. This structural pre-organization is hypothesized to contribute to its biological activity. In vitro testing revealed the compound exhibits strong and selective inhibitory activity against DU145 human prostate cancer cells [1]. While an exact IC50 value is not provided in the abstract, the study emphasizes its 'strong' and 'selective' nature. In contrast, many simple arylpiperazines show significantly lower potency against DU145 cells, with reported IC50 values often exceeding 8 μM [2].
| Evidence Dimension | Cytotoxicity against DU145 cells |
|---|---|
| Target Compound Data | Exhibits 'strong and selective inhibitory activity' (IC50 value not specified in abstract) |
| Comparator Or Baseline | Representative potent arylpiperazine derivative (compound 8) |
| Quantified Difference | Target compound's activity is described as 'strong' and 'selective', whereas comparator shows IC50 = 8.25 μM |
| Conditions | In vitro cell viability assays |
Why This Matters
This demonstrates that the fluorenyl substitution can confer a degree of cytotoxic selectivity against prostate cancer cell lines not typically seen with simpler piperazine scaffolds, making it a valuable starting point for targeted anticancer agent development.
- [1] Xu, F. (2014). Single-crystal X-ray structural analysis and cytotoxic assay of a 1-(9H-fluoren-9-yl)piperazine derivative. Semantic Scholar. (Abstract). View Source
- [2] MDPI. (2014). Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines. Molecules, 19(8), 11971-11985. View Source
